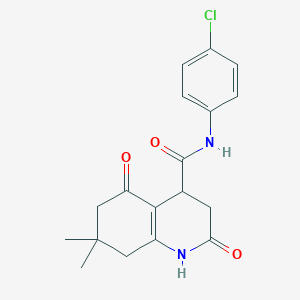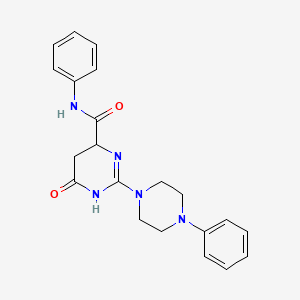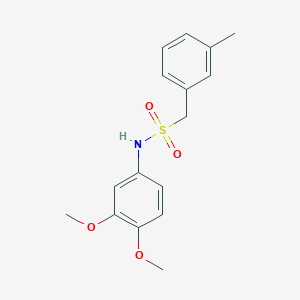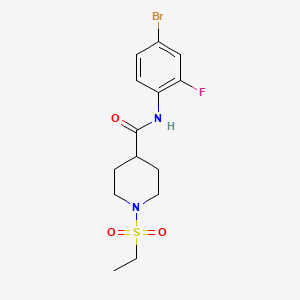![molecular formula C20H22N4O3 B4429236 N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4429236.png)
N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea
Overview
Description
N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea, also known as IMMU-132, is a novel antibody-drug conjugate that has shown promising results in preclinical and clinical studies.
Mechanism of Action
N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea works by targeting cancer cells that overexpress the protein Trop-2, which is found in many types of cancer cells but is absent or expressed at low levels in normal tissues. When this compound binds to Trop-2 on the surface of cancer cells, it is internalized and the drug is released inside the cell, leading to cell death. The drug, SN-38, is a potent inhibitor of topoisomerase I, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells, including DNA damage, cell cycle arrest, and apoptosis. These effects are mediated by the drug, SN-38, which inhibits topoisomerase I and prevents DNA from being replicated and repaired. In addition, this compound has been shown to stimulate the immune system and enhance the anti-tumor response.
Advantages and Limitations for Lab Experiments
N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has several advantages for lab experiments, including its high degree of selectivity for cancer cells, its ability to target multiple types of cancer, and its favorable safety profile. However, there are also some limitations to its use in the lab, including the need for specialized equipment and expertise for its synthesis and characterization, as well as the potential for variability in its potency and efficacy.
Future Directions
There are several future directions for research on N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea, including the development of new conjugates with improved potency and selectivity, the optimization of dosing regimens and treatment schedules, and the exploration of combination therapies with other anti-cancer agents. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in larger patient populations and to further explore its potential as a novel anti-cancer therapy.
Scientific Research Applications
N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been extensively studied for its potential use in the treatment of various types of cancer, including breast, lung, and ovarian cancer. Preclinical studies have shown that this compound has a high degree of selectivity for cancer cells and can effectively kill cancer cells while sparing healthy cells. Clinical trials have demonstrated that this compound has a favorable safety profile and can induce significant tumor regression in patients with metastatic cancer.
properties
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14(2)24(20(25)21-16-7-5-4-6-8-16)13-18-22-19(23-27-18)15-9-11-17(26-3)12-10-15/h4-12,14H,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGACSJHKMQQCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4429155.png)
![1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429159.png)


![N-allyl-N'-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429204.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methoxyphenyl)urea](/img/structure/B4429208.png)
![8-benzyl-1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429209.png)
![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429212.png)
![1-[2-(allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4429225.png)

![2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429245.png)
![N-(3-chlorophenyl)-N'-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429253.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429259.png)
